molecular formula C17H15ClN4O4S B6482040 N-(4-chlorophenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 899984-59-9

N-(4-chlorophenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B6482040
CAS No.: 899984-59-9
M. Wt: 406.8 g/mol
InChI Key: KMSCATAYABPMQH-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-pyran core substituted at position 6 with a [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl group and at position 3 with a 2-(N-(4-chlorophenyl)acetamido)oxy moiety. Key structural elements include:

  • 4-Methyl-4H-1,2,4-triazole: Enhances metabolic stability due to steric shielding of the triazole ring.
  • 4-Chlorophenyl acetamide: Improves lipophilicity, aiding membrane permeability.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-22-10-19-21-17(22)27-9-13-6-14(23)15(7-25-13)26-8-16(24)20-12-4-2-11(18)3-5-12/h2-7,10H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSCATAYABPMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound 4-Oxo-4H-pyran 4-Methyl-1,2,4-triazole-sulfanyl methyl; 4-chlorophenyl acetamide Balanced lipophilicity (Cl substituent) and metabolic stability (methyl group)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) 1,2,3-Triazole Naphthalen-1-yloxy methyl; 4-chlorophenyl acetamide Bulky naphthyl group may hinder target binding but improve π-π stacking
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (13a–e) Cyanoacetamide Sulfamoylphenyl; substituted hydrazinylidene High polarity (sulfamoyl) enhances solubility but reduces membrane permeability
Thieno[3,2-d]pyrimidin-2-yl acetamide () Thienopyrimidine 4-Chlorophenyl; 4-methylphenyl acetamide Electron-deficient thienopyrimidine core may enhance receptor affinity

Key Observations :

  • The target compound’s pyran ring provides a planar, electron-rich system distinct from the thienopyrimidine () or 1,2,3-triazole () cores in analogs.
  • Sulfanyl vs. sulfamoyl groups : The target’s sulfanyl linker (C–S–C) is less polar than sulfamoyl (–SO2–NH2) in 13a–e, favoring lipid bilayer penetration .

Spectroscopic Properties

Infrared (IR) Spectroscopy
Compound C=O Stretch (cm⁻¹) C≡N Stretch (cm⁻¹) Key Functional Groups
Target ~1678* N/A 4-Oxo-pyran, acetamide
6m 1678 N/A Acetamide, triazole
13a 1664 2214 Cyanoacetamide, sulfamoyl

*Inferred from analogous pyran/acetamide compounds.

  • The target’s C=O stretch aligns with 6m, suggesting similar electronic environments for the acetamide group .
  • C≡N in 13a (2214 cm⁻¹) indicates strong polarization, absent in the target, reflecting divergent reactivity .
NMR Analysis
  • Target Compound : Expected upfield shifts for pyran H-6 due to electron-withdrawing 4-oxo group, similar to pyran derivatives in .
  • 13a () : Downfield NH signals (δ 10.13–11.93 ppm) highlight strong hydrogen bonding from sulfamoyl groups, contrasting with the target’s less polar sulfanyl linker .

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